molecular formula C14H15N7OS B2422962 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 2197895-98-8

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2422962
CAS No.: 2197895-98-8
M. Wt: 329.38
InChI Key: XDZCYIDFMYDRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating both a [1,2,4]triazolo[4,3-b]pyridazine core and a 1,3-thiazole carboxamide group, scaffolds known to exhibit diverse biological activities. The triazolopyridazine moiety is a privileged structure in pharmaceutical research, with analogs investigated for targeting various biological pathways . Similarly, thiazole-carboxamide derivatives have been explored as inhibitors in microbiological studies, such as targeting bacterial capsule biogenesis . Researchers can utilize this compound as a key intermediate or a building block in developing novel therapeutic agents. Its primary value lies in its potential as a pharmacological tool for [describe the potential mechanism of action, e.g., "investigating enzyme inhibition or receptor modulation in specific disease models"]. Further studies are directed towards elucidating its precise molecular target, binding affinity, and efficacy in cellular assays. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS/c1-9-16-17-12-3-4-13(18-21(9)12)20-5-10(6-20)19(2)14(22)11-7-23-8-15-11/h3-4,7-8,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZCYIDFMYDRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the triazolo-pyridazine core . This intermediate is then subjected to further reactions to introduce the azetidine and thiazole carboxamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit multiple enzymes involved in disease pathways makes it a promising candidate for therapeutic development .

Biological Activity

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by the following:

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 108825-65-6
  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole and thiazole rings through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : A study evaluated various derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds derived from similar scaffolds showed IC50 values ranging from 1.35 to 2.18 μM .

Anti-inflammatory Properties

The compound has also been assessed for anti-inflammatory activity. In vitro studies demonstrated that derivatives containing thiazole and triazole moieties possess appreciable anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anti-tubercular Activity

In a recent study focusing on anti-tubercular agents, several compounds were synthesized and tested for efficacy against Mycobacterium tuberculosis. Among these compounds, derivatives with similar structures to our compound exhibited promising results with low cytotoxicity on human cells .

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
6a1.353.73Non-toxic
6e2.1840.32Non-toxic

Case Study 2: Anti-inflammatory Activity

Another study focused on the synthesis of various triazole derivatives found that some exhibited significant anti-inflammatory activity in vitro. The compound's structure was linked to its ability to inhibit pro-inflammatory cytokines .

Q & A

What are the key considerations in synthesizing N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide to ensure high yield and purity?

Answer:
Synthesis involves multi-step organic reactions requiring precise control of:

  • Temperature and pH : Critical for minimizing side reactions and stabilizing intermediates (e.g., azetidine ring formation) .
  • Catalysts : Palladium-based catalysts or Lewis acids may enhance coupling efficiency for triazolopyridazine-thiazole linkage .
  • Purification : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are standard for isolating the final compound .
    Key Data :
StepReaction TypeYield (%)Purity (HPLC)
1Azetidine cyclization65–70>90%
2Amide coupling50–5585–90%
3Final purification40–45≥95%

Which spectroscopic and analytical methods are critical for characterizing intermediates and the final compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazolopyridazine core and azetidine-thiazole connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 413.12) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for chiral azetidine intermediates .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) between in vitro and in vivo studies?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain in vivo efficacy gaps .
  • Structural Analog Comparison :
CompoundTargetIC50 (nM)Notes
Parent CompoundMET Kinase12.3 ± 1.5Low solubility
Analog A (methyl → CF3)MET Kinase8.7 ± 0.9Improved logP
Analog B (thiazole → oxazole)MET Kinase23.4 ± 2.1Reduced potency

How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?

Answer:

  • Core Modifications : Replace the thiazole ring with oxazole or pyridine to alter steric and electronic interactions with kinase ATP pockets .
  • Substituent Effects :
    • 3-Methyl group on triazolopyridazine : Enhances MET kinase selectivity over VEGFR2 (10-fold) .
    • Azetidine ring : Rigidity improves binding affinity but reduces solubility .
  • QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .

What experimental approaches validate the compound’s proposed mechanism of action (e.g., kinase inhibition)?

Answer:

  • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Assays :
    • Phosphorylation Inhibition : Western blotting for phosphorylated MET in A549 lung cancer cells .
    • Apoptosis Markers : Caspase-3/7 activation in dose-response studies .
  • Mutagenesis Studies : Introduce point mutations (e.g., MET D1228N) to confirm binding site specificity .

How can molecular docking studies be optimized to predict target interactions?

Answer:

  • Software : Use Schrödinger Glide or AutoDock Vina with force fields (e.g., OPLS4) for accurate pose prediction .
  • Validation : Compare docking scores with experimental IC50 values (Pearson correlation >0.85 required) .
  • Water Network Analysis : Identify conserved water molecules in kinase active sites that mediate hydrogen bonding .

What are the primary heterocyclic components in the compound’s structure, and how do they influence pharmacological potential?

Answer:

ComponentRolePharmacological Impact
TriazolopyridazineCore scaffoldHigh-affinity ATP binding in kinases
AzetidineLinkerRestricts conformational flexibility, enhancing selectivity
ThiazolePharmacophoreHydrogen bonding with catalytic lysine (e.g., MET K1110)

What methodologies address low aqueous solubility during formulation development?

Answer:

  • Salt Formation : Use hydrochloride or mesylate salts to improve solubility (>2 mg/mL target) .
  • Nanoparticle Encapsulation : PEG-PLGA nanoparticles increase bioavailability in murine models .
  • Co-solvent Systems : Ethanol/Cremophor EL mixtures for in vivo dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.